3,4-Methylenedioxythiophene

Descripción general

Descripción

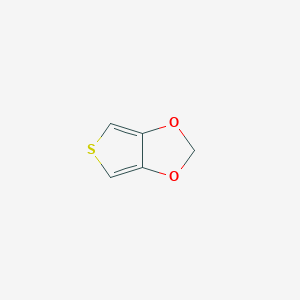

3,4-Methylenedioxythiophene is an organosulfur compound with the molecular formula C6H6O2S It is a derivative of thiophene, where the 3 and 4 positions are substituted with a methylenedioxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxythiophene can be synthesized through several methods. One common approach involves the cyclization of 3,4-dimethoxythiophene with ethylene glycol in the presence of a strong acid catalyst. Another method includes the reaction of 2,3-butanedione, trimethyl orthoformate, and ethylene glycol to form the dioxane ring, followed by sulfidization with elemental sulfur to yield the target compound .

Industrial Production Methods: For industrial production, the synthesis of this compound often involves the use of microwave-assisted reactions to enhance yield and reduce reaction time. This method is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Oxidative Polymerization

MDOT undergoes oxidative polymerization to form conductive PMDOT. This process typically employs oxidants such as iron(III) chloride or ammonium persulfate under controlled conditions . The reaction mechanism involves:

-

Radical cation formation : Oxidation of MDOT generates radical cations ([MDOT]⁺).

-

Chain propagation : Radical cations attack neutral MDOT molecules, followed by deprotonation to extend the conjugated polymer backbone .

-

Deposition : The resulting polymer exhibits a π-conjugated system, enabling charge delocalization and conductivity .

Table 1: Oxidative Polymerization Conditions

| Oxidant | Temperature (°C) | Reaction Time (h) | Conductivity (S/cm) |

|---|---|---|---|

| FeCl₃ | 25 | 24 | 100–500 |

| (NH₄)₂S₂O₈ | 60 | 12 | 300–800 |

Synthetic Routes

MDOT is synthesized via multi-step reactions starting from thiophene derivatives and methylene dioxides. Key methods include:

(a) Claisen Condensation and Decarboxylation

-

Step 1 : Ethyl chloroacetate undergoes Claisen ester condensation.

-

Step 2 : Acyl chloride formation followed by amidation with chitosan.

-

Step 3 : O-alkylation with 1,2-dibromoethane in DMF.

This method avoids phase-transfer catalysts and achieves high yields in homogeneous systems .

Functionalization Reactions

The methylenedioxy group and thiophene ring enable diverse functionalization:

(a) Electrophilic Substitution

The electron-rich thiophene ring facilitates reactions such as:

-

Sulfonation : Introduces sulfonic acid groups for enhanced solubility.

-

Halogenation : Bromination or iodination at the α-positions .

(b) Side-Chain Modifications

-

Alkylation : Methoxy or ethoxy groups are introduced via nucleophilic substitution .

-

Crosslinking : Reactions with dienes (e.g., Diels-Alder) create branched architectures for tailored mechanical properties .

(a) Radical Stabilization

Electron paramagnetic resonance (EPR) studies confirm stabilized polarons (radical cations) in PMDOT, correlating with enhanced conductivity .

(b) Structural Analysis

MALDI-TOF MS reveals:

-

PMDOT oligomers with 140 Da repeat units.

-

Fragmentation patterns matching methylenedioxy and thiophene motifs .

Table 2: Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| EPR | Strong signal at g = 2.003 (radicals) |

| ¹H NMR | Peaks at δ 1.56 ppm (solvent residue) |

| MALDI-TOF | 388 Da (κ-carrageenan composite fragments) |

Aplicaciones Científicas De Investigación

3,4-Methylenedioxythiophene has a wide range of applications in scientific research:

Organic Electronics: It is used as a monomer for the synthesis of conductive polymers, such as poly(this compound), which are employed in organic field-effect transistors, solar cells, and light-emitting diodes.

Materials Science: The compound is utilized in the development of antistatic coatings, electrolytic capacitors, and electrochromic devices.

Biomedical Applications: Research is ongoing into its use in biosensors and bioelectronics, where its conductive properties are advantageous.

Mecanismo De Acción

The mechanism by which 3,4-Methylenedioxythiophene exerts its effects is primarily through its ability to form conductive polymers. The polymerization process involves the formation of radical cations, which subsequently attack neutral molecules, leading to deprotonation and polymer growth. This results in the formation of a conjugated polymer chain with high electrical conductivity .

Comparación Con Compuestos Similares

3,4-Ethylenedioxythiophene: This compound is structurally similar but has an ethylene glycolyl unit instead of a methylenedioxy group.

3,6-Dimethoxythieno[3,2-b]thiophene: Another similar compound, which is considered a potential alternative to 3,4-Methylenedioxythiophene for certain applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications requiring high conductivity and stability .

Propiedades

IUPAC Name |

thieno[3,4-d][1,3]dioxole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c1-4-5(2-8-1)7-3-6-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBCFBRGFCGJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CSC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126213-52-3 | |

| Details | Compound: Poly(3,4-methylenedioxythiophene) | |

| Record name | Poly(3,4-methylenedioxythiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20620062 | |

| Record name | 2H-Thieno[3,4-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251-37-6 | |

| Record name | 2H-Thieno[3,4-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.